Lipophilicity Ranking vs. Closest Analogs
The 4-bromo derivative exhibits the highest LogP among the five compared 5-aryl-isoxazole-3-carboxylic acid hydrazides. Its computed LogP of 2.80 exceeds that of the 4-chloro analog by 0.11 log units, the unsubstituted phenyl analog by 0.76 log units, the 4-methyl analog by 0.46 log units, and the 4-methoxy analog by an estimated >0.8 log units . Higher LogP indicates greater membrane permeability potential, which is critical for intracellular target engagement in cellular assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.80 (5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide) |
| Comparator Or Baseline | 5-(4-Chlorophenyl) analog LogP = 2.69; 5-Phenyl analog LogP = 2.04; 5-(4-Methylphenyl) analog LogP = 2.34; 5-(4-Methoxyphenyl) analog LogP ≈ 1.66 (estimated) |
| Quantified Difference | ΔLogP = +0.11 over 4-Cl; +0.76 over 5-Ph; +0.46 over 4-Me; >+1.1 over 4-OMe |
| Conditions | Computed values from ChemSrc and ChemicalBook databases using ACD/Labs or equivalent algorithm |
Why This Matters
When selecting a starting material for a medicinal chemistry campaign requiring balanced permeability, the 0.11 LogP increment over the 4-chloro analog can shift a compound from a borderline permeability range to an acceptable one, directly influencing cellular assay outcomes.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235–248. View Source
